Phthalazine ketone derivative 2
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Overview
Description
Phthalazine ketone derivative 2 is a compound belonging to the phthalazine family, which is characterized by a bicyclic structure consisting of a benzene ring fused with a pyridazine ring. This compound is of significant interest due to its diverse biological and pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phthalazine ketone derivative 2 typically involves the reaction of a phthalazine precursor with various reagents under specific conditions. One common method includes the reaction of phthalazine with acetic anhydride, followed by further modifications to introduce the ketone functionality . Another approach involves the use of benzoxazinone derivatives as precursors, which are reacted with amines in ethanol to yield the desired phthalazine ketone derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Phthalazine ketone derivative 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the phthalazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl amine in ethanol.
Major Products Formed:
Oxidation: Formation of phthalazine diones.
Reduction: Formation of phthalazine alcohols.
Substitution: Formation of N-substituted phthalazine derivatives.
Scientific Research Applications
Phthalazine ketone derivative 2 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its antimicrobial and antitumor activities.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections and cancer.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of phthalazine ketone derivative 2 involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and vascular endothelial growth factor receptor (VEGFR), leading to anti-inflammatory and antitumor effects . The compound may also interact with gamma-aminobutyric acid (GABA) receptors, contributing to its anticonvulsant properties .
Comparison with Similar Compounds
Phthalazine ketone derivative 2 can be compared with other similar compounds such as:
Azelastin: An antihistamine with a similar phthalazine core structure.
Vatalanib: A VEGFR inhibitor used in cancer therapy.
Hydralazine: An antihypertensive agent with a phthalazine backbone.
Uniqueness: this compound is unique due to its versatile biological activities and its potential as a precursor for the synthesis of various pharmacologically active compounds. Its ability to undergo multiple types of chemical reactions also adds to its versatility in research and industrial applications .
Properties
Molecular Formula |
C25H27FN4O4 |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
4-[3-[4-(2-ethylbutanoyl)piperazine-1-carbonyl]-4-fluorophenoxy]-2H-phthalazin-1-one |
InChI |
InChI=1S/C25H27FN4O4/c1-3-16(4-2)24(32)29-11-13-30(14-12-29)25(33)20-15-17(9-10-21(20)26)34-23-19-8-6-5-7-18(19)22(31)27-28-23/h5-10,15-16H,3-4,11-14H2,1-2H3,(H,27,31) |
InChI Key |
IJSAVXZCXLCXRP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)OC3=NNC(=O)C4=CC=CC=C43)F |
Origin of Product |
United States |
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